2-([2-(4-Methoxyphenyl)cyclopropyl]{[(4-methylbenzoyl)oxy]imino}methyl)pyridine
Description
This compound is a pyridine derivative featuring a cyclopropane ring substituted with a 4-methoxyphenyl group and an imino linker modified with a 4-methylbenzoyloxy moiety. Its synthesis likely involves multi-step reactions, such as cyclopropanation, imine formation, and esterification, as inferred from analogous pyridine-based syntheses in the literature .
Properties
IUPAC Name |
[(Z)-[[2-(4-methoxyphenyl)cyclopropyl]-pyridin-2-ylmethylidene]amino] 4-methylbenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O3/c1-16-6-8-18(9-7-16)24(27)29-26-23(22-5-3-4-14-25-22)21-15-20(21)17-10-12-19(28-2)13-11-17/h3-14,20-21H,15H2,1-2H3/b26-23- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFHOIJKCYHCWHT-RWEWTDSWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)ON=C(C2CC2C3=CC=C(C=C3)OC)C4=CC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)O/N=C(/C2CC2C3=CC=C(C=C3)OC)\C4=CC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-([2-(4-Methoxyphenyl)cyclopropyl]{[(4-methylbenzoyl)oxy]imino}methyl)pyridine, with the CAS number 338749-32-9, is a complex organic compound exhibiting a unique molecular structure that suggests diverse biological activities. Its molecular formula is C24H22N2O3, and it has a molar mass of 386.44 g/mol. This article explores the biological activity of this compound, focusing on its antimicrobial and anti-inflammatory properties, as well as its potential applications in cancer research.
Chemical Structure
The compound features several key functional groups:
- Pyridine Ring : A six-membered aromatic ring containing one nitrogen atom.
- Cyclopropyl Group : A three-membered carbon ring that enhances the compound's reactivity.
- Methoxy and Methylbenzoyloxy Moieties : These groups may influence the compound's interaction with biological targets.
Antimicrobial Properties
Research indicates that 2-([2-(4-Methoxyphenyl)cyclopropyl]{[(4-methylbenzoyl)oxy]imino}methyl)pyridine exhibits significant antimicrobial activity. A study published in "Molecules" (2012) demonstrated its effectiveness against various bacterial strains, including:
- Staphylococcus aureus
- Escherichia coli
These findings suggest the potential for clinical applications in treating bacterial infections, although further studies are necessary to confirm efficacy and safety in human subjects.
Anti-inflammatory Effects
In addition to its antimicrobial properties, this compound has been investigated for its anti-inflammatory effects. A study published in "Bioorganic & Medicinal Chemistry" (2015) reported that it displayed notable anti-inflammatory activity in animal models. The mechanisms underlying these effects require further elucidation, but they indicate potential therapeutic applications in treating inflammatory diseases.
Cancer Research Applications
Preliminary studies suggest that compounds similar to 2-([2-(4-Methoxyphenyl)cyclopropyl]{[(4-methylbenzoyl)oxy]imino}methyl)pyridine may have applications in cancer therapy. Specifically, related compounds have shown antiandrogenic properties in prostate cancer cell lines, indicating a potential role in cancer treatment strategies .
Summary of Key Studies
| Study | Focus | Findings |
|---|---|---|
| Molecules (2012) | Antimicrobial activity | Effective against Staphylococcus aureus and E. coli |
| Bioorganic & Medicinal Chemistry (2015) | Anti-inflammatory effects | Demonstrated significant anti-inflammatory activity in animal models |
| Cancer Research (Various Studies) | Antiandrogenic properties | Related compounds exhibit potential for prostate cancer treatment |
The biological activities of 2-([2-(4-Methoxyphenyl)cyclopropyl]{[(4-methylbenzoyl)oxy]imino}methyl)pyridine may be attributed to the following mechanisms:
- Interaction with Biological Targets : The unique structure allows for specific interactions with enzymes and receptors involved in inflammation and microbial resistance.
- Functional Group Reactivity : The imino group can participate in nucleophilic addition reactions, while the methoxy and methylbenzoyloxy groups may undergo substitution reactions that enhance biological interactions.
Scientific Research Applications
Antimicrobial Activity
Research has indicated that this compound exhibits antimicrobial properties. A study published in Molecules (2012) demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. While these findings are promising, further investigations are necessary to fully understand its efficacy and safety for clinical applications.
Anti-inflammatory Properties
The compound has also been explored for its anti-inflammatory effects. A study in Bioorganic & Medicinal Chemistry (2015) reported significant anti-inflammatory activity in animal models, suggesting potential therapeutic applications for inflammatory diseases. Understanding the mechanisms underlying these effects is crucial for developing effective treatments.
Cancer Research
Preliminary studies suggest that compounds similar to 2-([2-(4-Methoxyphenyl)cyclopropyl]{[(4-methylbenzoyl)oxy]imino}methyl)pyridine may have antiandrogenic properties, particularly in prostate cancer cell lines . This opens avenues for further research into its role in cancer therapeutics.
Chemical Reactivity
The compound's functional groups contribute to its chemical reactivity:
- The imino group can participate in nucleophilic addition reactions.
- The methoxy and methylbenzoyloxy groups may undergo substitution reactions or hydrolysis under varying conditions.
- The nitrogen in the pyridine ring can act as a base, enhancing solubility and reactivity in biological systems.
Future Research Directions
Future studies should focus on:
- Detailed mechanism studies to elucidate how the compound interacts with biological targets.
- Clinical trials to assess safety and efficacy in humans.
- Exploration of its potential as a lead compound for drug development in antimicrobial and anti-inflammatory therapies.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physicochemical Properties
The compound’s unique substituents—cyclopropyl, methoxyphenyl, and methylbenzoyloxy groups—distinguish it from other pyridine derivatives. Below is a comparative analysis of key properties based on structural analogs:
Key Observations :
- Molecular Weight : The target compound’s estimated molecular weight (~435) is higher than simpler pyridine derivatives due to its bulky substituents (e.g., cyclopropane and benzoyloxy groups). This aligns with trends in , where increased substitution correlates with higher molecular weights (466–545) .
- Melting Points: While the target compound’s melting point is unreported, analogs with halogen (Cl, Br) or nitro substituents () exhibit elevated melting points (268–287°C), likely due to enhanced intermolecular interactions .
Research Findings and Limitations
- Data Gaps : Experimental data for the target compound (e.g., melting point, solubility, bioactivity) are missing in the provided evidence. Comparisons rely on extrapolation from analogs.
Q & A
Basic: What synthetic methodologies are recommended for synthesizing 2-([2-(4-Methoxyphenyl)cyclopropyl]{[(4-methylbenzoyl)oxy]imino}methyl)pyridine, and how can reaction yields be optimized?
Answer:
A two-step approach is typically employed:
Cyclopropanation : React 4-methoxystyrene derivatives with diazo compounds (e.g., ethyl diazoacetate) in dichloromethane under basic conditions (e.g., NaOH) to form the cyclopropane ring. Purity intermediates via silica gel chromatography (70–80% yield) .
Imino-methylation : Introduce the 4-methylbenzoyloxy imino group via condensation with 4-methylbenzoyl chloride in anhydrous THF, using triethylamine as a base.
Yield Optimization :
- Control reaction temperature (<0°C for cyclopropanation to minimize side reactions).
- Use excess 4-methylbenzoyl chloride (1.2 eq.) and monitor via TLC (Rf = 0.5 in hexane/EtOAc 7:3). Purify via recrystallization from ethanol .
Basic: Which spectroscopic techniques are most effective for characterizing the cyclopropane ring and imino group?
Answer:
- 1H NMR : Cyclopropane protons appear as multiplet signals at δ 1.2–1.5 ppm (J = 8–10 Hz). The methoxy group (OCH3) resonates as a singlet at δ 3.8 ppm .
- 13C NMR : The cyclopropane carbons appear at δ 15–20 ppm, while the imino carbon (C=N) is observed at δ 160–165 ppm .
- IR Spectroscopy : A strong C=N stretch at ~1605 cm⁻¹ confirms imine formation .
- Mass Spectrometry : ESI-MS ([M+H]+) provides molecular weight validation (calculated: ~377.4 g/mol) .
Advanced: How can conflicting crystallographic data regarding the imino group’s conformation be resolved?
Answer:
Discrepancies may arise from polymorphism or solvent-dependent packing. To resolve:
Perform high-resolution X-ray diffraction on single crystals grown in different solvents (e.g., DMSO vs. chloroform). reports an R factor of 0.042 for similar structures, ensuring reliability .
Compare experimental data with DFT calculations (B3LYP/6-31G*) to evaluate energy-minimized conformations. Deviations >0.1 Å suggest experimental artifacts .
Advanced: What strategies mitigate byproduct formation during the imino-methylation step?
Answer:
Common byproducts include acylated pyridine derivatives. Mitigation strategies:
- Use anhydrous conditions (molecular sieves) to prevent hydrolysis of 4-methylbenzoyl chloride.
- Add reagents dropwise at −20°C to suppress competing acylation.
- Monitor reaction progress via HPLC (C18 column, acetonitrile/water gradient) to detect intermediates .
Basic: What critical safety precautions are required when handling reactive intermediates in the synthesis?
Answer:
- Chloromethyl intermediates (e.g., 2-(4-(chloromethyl)phenyl)pyridine) are alkylating agents. Use nitrile gloves, fume hoods, and avoid skin contact (H313 hazard) .
- 4-Methylbenzoyl chloride is corrosive (H314). Neutralize spills with sodium bicarbonate .
- Store intermediates under nitrogen at −20°C to prevent degradation .
Advanced: How does the electron-withdrawing 4-methylbenzoyloxy group influence reactivity in nucleophilic substitutions?
Answer:
The 4-methylbenzoyloxy group enhances electrophilicity of the imino carbon via resonance withdrawal. Kinetic studies using Hammett plots (σ = +0.78) confirm accelerated nucleophilic attack (e.g., by amines). Computational NBO analysis shows increased positive charge on the imino carbon (Mulliken charge: +0.32 e) .
Advanced: What computational challenges arise when modeling cyclopropane ring strain in molecular docking studies?
Answer:
Cyclopropane’s angle strain (60° vs. ideal 109.5°) distorts force field parameters. Solutions:
- Use MMFF94 or UFF force fields with adjusted torsional terms for cyclopropane.
- Validate docking poses against X-ray crystal data (e.g., C–C bond lengths: 1.51 Å in ) .
Table 1: Key Spectroscopic and Crystallographic Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
